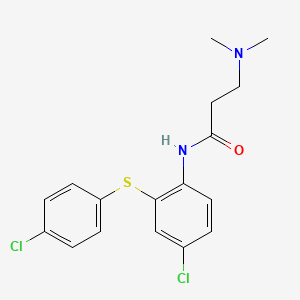
Propionanilide, 4'-chloro-2'-((p-chlorophenyl)thio)-3-(dimethylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a propionanilide core substituted with chloro and dimethylamino groups, as well as a p-chlorophenylthio moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, such as aniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated using propionyl chloride to form the propionanilide core.
Chlorination: The propionanilide is chlorinated to introduce the chloro substituents at the desired positions.
Thioether Formation: The p-chlorophenylthio group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Dimethylation: Finally, the dimethylamino group is introduced via alkylation using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals, dyes, and agrochemicals.
作用机制
The mechanism of action of Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
相似化合物的比较
Similar Compounds
Propionanilide: Lacks the chloro and p-chlorophenylthio substituents, resulting in different chemical properties.
4-Chloropropionanilide: Contains a single chloro substituent, leading to variations in reactivity and applications.
2-(Dimethylamino)propionanilide: Features a dimethylamino group, influencing its biological activity and solubility.
Uniqueness
Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
属性
CAS 编号 |
63917-35-1 |
|---|---|
分子式 |
C17H18Cl2N2OS |
分子量 |
369.3 g/mol |
IUPAC 名称 |
N-[4-chloro-2-(4-chlorophenyl)sulfanylphenyl]-3-(dimethylamino)propanamide |
InChI |
InChI=1S/C17H18Cl2N2OS/c1-21(2)10-9-17(22)20-15-8-5-13(19)11-16(15)23-14-6-3-12(18)4-7-14/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
InChI 键 |
IYBPCWPWORICBI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC(=O)NC1=C(C=C(C=C1)Cl)SC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


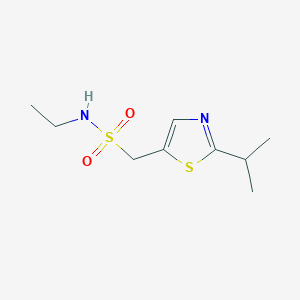
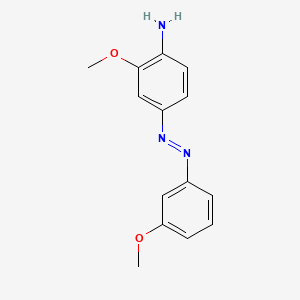

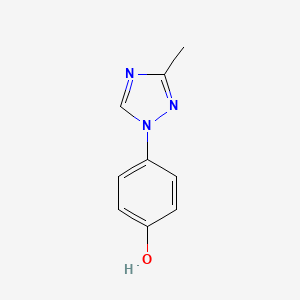
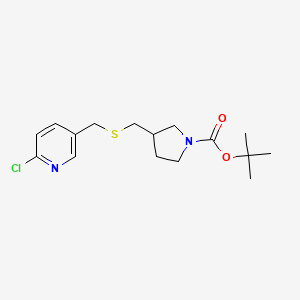
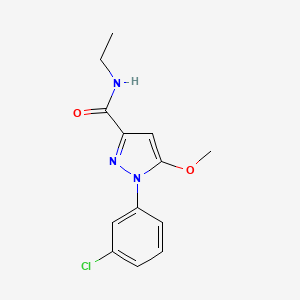
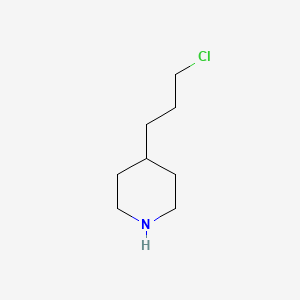
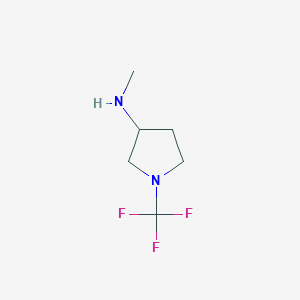
![N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide](/img/structure/B13957548.png)
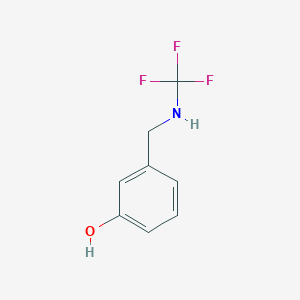
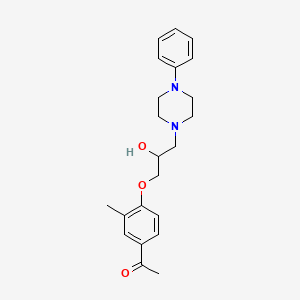
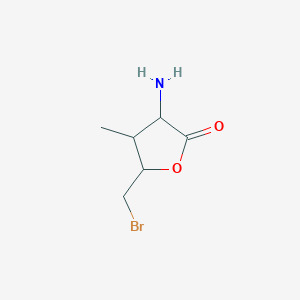
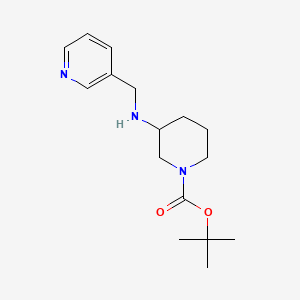
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)
